N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide
Description
This compound features a benzenecarboxamide core linked to a vinyl group substituted with a 4-methyl-2-pyrimidinylamino moiety and a hydrazinecarbonyl bridge conjugated to a 4-methylphenylmethylene group.
Properties
IUPAC Name |
N-[(E)-3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16-8-10-18(11-9-16)14-26-29-22(31)20(15-25-23-24-13-12-17(2)27-23)28-21(30)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,28,30)(H,29,31)(H,24,25,27)/b20-15+,26-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWEYFTRDVNBQ-GBLDUJJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=CNC2=NC=CC(=N2)C)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)/C(=C\NC2=NC=CC(=N2)C)/NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide, identified by CAS number 306976-31-8, is a synthetic compound with potential biological activity. Its complex structure includes a hydrazine moiety and pyrimidine derivatives, suggesting possible interactions with biological targets relevant in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 414.46 g/mol. The structure features several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 306976-31-8 |
| Molecular Formula | C23H22N6O2 |
| Molecular Weight | 414.46 g/mol |
| Purity | >90% (commonly >95%) |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that hydrazone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies and Findings
Several studies have explored the biological implications of similar compounds:
- A study published in the Journal of Medicinal Chemistry highlighted that hydrazone derivatives displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Another investigation focused on the antimicrobial properties of related compounds, revealing effective inhibition against Gram-positive bacteria, suggesting potential for development as antibiotic agents .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Absorption and Distribution
While specific pharmacokinetic data for this compound is limited, related compounds often exhibit moderate to high absorption rates in biological systems.
Toxicity Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Related hydrazone compounds have shown variable toxicity profiles, with some exhibiting low acute toxicity and non-carcinogenic properties in preliminary tests .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound's structure suggests potential activity against cancer cells. Compounds with similar hydrazine and carboxamide functionalities have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancerous cells. For instance, derivatives of hydrazinecarboxamides have been reported to exhibit cytotoxic effects against various cancer cell lines .
-
Antimicrobial Activity :
- Research indicates that hydrazine derivatives can possess antimicrobial properties. N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide may be evaluated for its effectiveness against bacterial strains, including resistant species such as methicillin-resistant Staphylococcus aureus (MRSA) .
-
Enzyme Inhibition :
- Compounds with similar structures have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Study Overview
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, often starting from simpler hydrazine derivatives. The complexity of the synthesis allows for the creation of various analogs, which can be screened for enhanced biological activity or reduced toxicity.
Potential Future Research Directions
- Structural Modifications : Further studies could focus on modifying the molecular structure to enhance solubility and bioavailability, which are critical factors in drug development.
- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
- Clinical Trials : If preliminary studies prove successful, advancing to clinical trials could establish efficacy and safety profiles in humans.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Variations and Physicochemical Properties
Key Observations :
- Aliphatic carboxamides (e.g., ) trade aromatic π-stacking for improved solubility, a critical factor in drug bioavailability.
Bioactivity and Structure-Activity Relationships (SAR)
- Similarity Indexing: Using Tanimoto coefficients (e.g., ), the target compound’s structural analogs (e.g., ) may cluster into groups with shared bioactivity profiles. For instance, the pyrimidinylamino group is associated with kinase inhibition in related molecules .
- Activity Cliffs: Minor substitutions (e.g., 4-methylphenyl vs. dimethylamino in ) could lead to significant potency differences, as seen in activity landscape models .
- Hydrogen Bonding : The hydrazinecarbonyl and carboxamide groups in the target compound likely engage in hydrogen bonding similar to the methoxyphenyl hydrazinecarboxamide in , which forms intramolecular O–H⋯N bonds critical for stability.
Computational and Analytical Comparisons
- Molecular Similarity Metrics: Tanimoto and Dice indices (based on MACCS or Morgan fingerprints ) could quantify similarity between the target compound and its analogs. For example, the dimethylamino variant may show a high similarity score (>0.7) but divergent bioactivity due to electronic effects.
- Mass Spectrometry (MS/MS) : Molecular networking () could cluster the target compound with other hydrazinecarboxamides (e.g., ) based on shared fragmentation patterns, aiding in dereplication.
Preparation Methods
Reaction Conditions
Mechanistic Insights
The aldehyde reacts with hydrazine to form a hydrazone linkage ($$ \text{R}1\text{R}2\text{C=N-NH}_2 $$), with the methyl group enhancing electrophilicity at the carbonyl carbon.
Synthesis of Pyrimidinyl Amino Vinyl Segment
The pyrimidine moiety is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .
Nucleophilic Substitution
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed for pyrimidine functionalization, though this is less common due to steric hindrance.
Amidation and Final Assembly
The benzenecarboxamide group is attached via amide bond formation using carbodiimide coupling agents.
Reaction Protocol
Purification and Characterization
- Chromatography : Silica gel column (ethyl acetate/hexane, 3:7).
- Spectroscopic Data :
Alternative Synthetic Pathways
One-Pot Hydrazone Formation
A streamlined approach condenses 4-methylbenzaldehyde, hydrazine, and pyrimidinylamine in a single pot under microwave irradiation (100°C, 30 minutes), achieving 75% yield but requiring stringent stoichiometric control.
Solid-Phase Synthesis
Immobilized benzamide resins enable stepwise assembly, though this method is limited by lower scalability.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multi-step Condensation | High purity, modular intermediates | Lengthy reaction times | 60–65 |
| One-Pot Synthesis | Rapid, reduced solvent use | Difficult purification | 70–75 |
| Solid-Phase | Ease of automation | Low scalability | 50–55 |
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents on the pyrimidine ring slow coupling reactions. Using polar aprotic solvents (e.g., DMF) improves kinetics.
- Hydrazine Stability : Hydrazine intermediates are prone to oxidation. Conducting reactions under nitrogen atmosphere enhances stability.
- Byproduct Formation : Excess benzoyl chloride leads to di-acylated byproducts. Stoichiometric precision is critical.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times (e.g., 2 hours for condensation steps vs. 6 hours in batch). Catalyst recycling (e.g., Pd/C in hydrogenation) lowers costs.
Q & A
Q. Q1. What are the common synthetic routes and characterization techniques for this compound?
The compound is typically synthesized via multi-step reactions involving hydrazinecarboxamide formation and coupling reactions. A representative method involves refluxing a hydrazine derivative (e.g., N-phenylsemicarbazide) with a ketone intermediate (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) in ethanol under acidic conditions, followed by crystallization . Characterization relies on NMR spectroscopy (for verifying hydrazine and vinyl linkages), X-ray crystallography (to confirm stereochemistry and intramolecular hydrogen bonding), and HPLC for purity assessment .
Q. Advanced Q1. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
Optimization requires Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow chemistry techniques (e.g., continuous-flow reactors) can enhance reproducibility and scalability for sensitive intermediates . Computational tools like density functional theory (DFT) predict reaction pathways to identify energy barriers, guiding solvent selection (e.g., ethanol vs. DMF) and reducing side reactions .
Structural Analysis and Crystallography
Q. Q2. What techniques are critical for resolving the compound’s 3D structure and conformational dynamics?
Single-crystal X-ray diffraction is essential for determining the E/Z configuration of the hydrazine moiety and measuring dihedral angles between aromatic rings (e.g., 22.88° deviation in a related hydrazinecarboxamide) . Intramolecular hydrogen bonds (e.g., O–H⋯N, C–H⋯O) stabilize the planar hydrazinecarboxamide core, while intermolecular interactions (e.g., π–π stacking) influence crystallinity .
Q. Advanced Q2. How can discrepancies in crystallographic data between analogs be resolved?
Discrepancies arise from substituent effects (e.g., methoxy vs. methyl groups) altering packing motifs. Use Hirshfeld surface analysis to quantify intermolecular interactions and compare with analogs (e.g., 4-methoxyphenyl vs. 4-methylphenyl derivatives). For example, replacing a methoxy group with methyl reduces O–H⋯O hydrogen bonding, increasing lattice flexibility .
Biological Activity Evaluation
Q. Q3. What in vitro assays are standard for evaluating this compound’s antiproliferative activity?
Standard assays include MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values. Structural analogs with 4-methylpyrimidinyl groups show enhanced activity due to improved DNA intercalation or kinase inhibition . Parallel toxicity screening (e.g., HEK293 normal cells) ensures selectivity .
Q. Advanced Q3. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
SAR analysis identifies critical motifs:
- 4-Methylpyrimidinylamino group : Enhances target binding (e.g., kinase inhibition via H-bonding with ATP pockets).
- Hydrazine linker : Modulates conformational flexibility; rigidifying with methylene groups improves metabolic stability .
Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like EGFR or Topoisomerase II. For example, derivatives with para-fluorophenyl substitutions show stronger π–π interactions in hydrophobic binding pockets .
Mechanistic and Multi-Target Studies
Q. Q4. What mechanistic studies elucidate this compound’s mode of action in cancer cells?
Western blotting and flow cytometry assess apoptosis markers (e.g., caspase-3 cleavage, Annexin V staining). For hydrazinecarboxamides, mitochondrial membrane depolarization (via JC-1 staining) and ROS generation are common mechanisms . RNA-seq identifies downstream pathways (e.g., p53 activation or PI3K/Akt suppression) .
Q. Advanced Q4. How can multi-target effects be systematically validated to address contradictory data?
Contradictions in biological data (e.g., variable efficacy across cell lines) require network pharmacology approaches. CRISPR-Cas9 knockout screens validate target specificity, while thermal shift assays confirm direct binding to suspected proteins . For example, off-target effects on cytochrome P450 enzymes can be tested via CYP450 inhibition assays .
Computational and Modeling Approaches
Q. Q5. How do computational tools aid in predicting this compound’s electronic properties?
DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox potential and stability. For analogs, electron-withdrawing groups (e.g., -CF3) lower LUMO energy, enhancing electrophilic reactivity . Molecular dynamics (MD) simulations model solvation effects and aggregation behavior in aqueous media .
Q. Advanced Q5. What strategies integrate machine learning (ML) for derivative prioritization?
ML models trained on bioactivity datasets (e.g., ChEMBL) predict ADMET properties. For example, random forest classifiers prioritize derivatives with balanced logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration. Generative adversarial networks (GANs) design novel scaffolds retaining the hydrazinecarboxamide core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
